molecular formula C15H15NO4S B11549534 methyl 2-amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

methyl 2-amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B11549534
M. Wt: 305.4 g/mol
InChI Key: CAMIZEHKPUFZKX-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a chromene derivative characterized by a fused bicyclic structure. Key features include:

  • Core structure: A tetrahydro-4H-chromene scaffold with a ketone group at position 3.
  • Substituents: A thiophen-2-yl group at position 4, contributing π-electron-rich properties. A methyl ester at position 3, influencing solubility and reactivity.

Typical steps include condensation, cyclization, and crystallization in ethanol or similar solvents .

Properties

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

methyl 2-amino-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydrochromene-3-carboxylate

InChI

InChI=1S/C15H15NO4S/c1-19-15(18)13-12(10-6-3-7-21-10)11-8(17)4-2-5-9(11)20-14(13)16/h3,6-7,12H,2,4-5,16H2,1H3

InChI Key

CAMIZEHKPUFZKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC2=C(C1C3=CC=CS3)C(=O)CCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multi-component reactions. One common method includes the reaction of thiophene-2-carbaldehyde, malononitrile, and dimedone in the presence of a catalyst under solvent-free conditions. The reaction is often carried out at elevated temperatures to facilitate the formation of the chromene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as polymer-supported sulphanilic acid have been employed to achieve high yields and recyclability .

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid derivative. This reaction is pivotal for modifying solubility and biological activity.

Conditions Product Yield Reference
1M HCl, reflux (4h)2-amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylic acid85%
0.1M NaOH, rt (12h)Sodium salt of the carboxylic acid92%

Mechanism : Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release methanol .

Nucleophilic Substitution at the Amino Group

The primary amino group participates in acylation and alkylation reactions, enabling further functionalization:

Acylation

Reaction with acetyl chloride in anhydrous dichloromethane yields the N-acetyl derivative:

Compound+CH3COClEt3NN-Acetyl product(Yield: 78%)[9]\text{Compound} + \text{CH}_3\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{N-Acetyl product} \quad (\text{Yield: 78\%}) \quad[9]

Schiff Base Formation

Condensation with aromatic aldehydes (e.g., benzaldehyde) in ethanol produces imine derivatives:

Compound+PhCHOΔSchiff base(Yield: 65–72%)[6]\text{Compound} + \text{PhCHO} \xrightarrow{\Delta} \text{Schiff base} \quad (\text{Yield: 65–72\%}) \quad[6]

Cyclization Reactions

The chromene-thiophene framework facilitates intramolecular cyclization under acidic conditions:

Acid-Catalyzed Ring Expansion

Treatment with conc. H2_2SO4_4 in methanol induces a cascade reaction forming tricyclic thieno[3,2-b]chromen-8-one derivatives :

Starting materialH2SO4/MeOHTricyclic product(Yield: 28–30%)\text{Starting material} \xrightarrow{\text{H}_2\text{SO}_4/\text{MeOH}} \text{Tricyclic product} \quad (\text{Yield: 28–30\%})

Key structural confirmation : X-ray crystallography validated the tricyclic structure (Fig. 1) .

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes regioselective electrophilic substitutions:

Reagent Position Product Yield
HNO3_3/H2_2SO4_45-position5-nitro-thiophene derivative68%
Br2_2/CH2_2Cl2_25-position5-bromo-thiophene derivative75%

Mechanism : Nitration follows a classical σ-complex pathway, with stabilization by the adjacent chromene ring’s electron-donating effects.

Michael Addition Reactions

The α,β-unsaturated ester moiety acts as a Michael acceptor. Reaction with malononitrile derivatives yields fused pyran systems:

Compound+NCCH2CNMorpholineTetracyclic adduct(Yield: 75–91%)[6]\text{Compound} + \text{NCCH}_2\text{CN} \xrightarrow{\text{Morpholine}} \text{Tetracyclic adduct} \quad (\text{Yield: 75–91\%}) \quad[6]

Conditions : Ethanol, 35–40°C, catalytic morpholine.

Ketone Reduction

The 5-oxo group is reduced to a secondary alcohol using NaBH4_4 in methanol:

CompoundNaBH45hydroxyderivative(Yield: 88%)[6]\text{Compound} \xrightarrow{\text{NaBH}_4} 5-hydroxy derivative \quad (\text{Yield: 88\%}) \quad[6]

Thiophene Ring Oxidation

Oxidation with m-CPBA forms the thiophene S-oxide derivative (Yield: 52%).

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

pH Half-life (25°C) Degradation Pathway
1.22.3hEster hydrolysis
7.4>24hNo significant degradation
9.06.8hThiophene ring oxidation

Data correlate with intermolecular hydrogen bonding involving the amino group, which stabilizes the structure .

Comparative Reactivity Table

Functional Group Reaction Type Relative Reactivity
Methyl esterHydrolysisHigh (k = 0.15 min1^{-1})
Amino groupAcylationModerate
Thiophene ringElectrophilic substitutionLow (requires catalysis)

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C14H13N2O3S
  • Molecular Weight : 287.33 g/mol
  • Key Functional Groups : Amino group, carbonyl group, thiophene ring

Medicinal Chemistry

Methyl 2-amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has shown promising results in various biological assays:

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, research involving derivatives of this compound indicated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Study ReferenceCell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
A54920Cell cycle arrest

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity against various pathogenic bacteria. In vitro studies have shown that it exhibits potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis16 µg/mL

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays such as DPPH and ABTS. Results indicate that the compound effectively scavenges free radicals, which may contribute to its therapeutic effects.

Assay TypeIC50 (µg/mL)
DPPH50
ABTS45

Materials Science

Due to its unique structural features, this compound is also being explored for applications in materials science. Its potential use in organic electronics and photonic devices is under investigation due to its favorable electronic properties.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry focused on synthesizing derivatives of this compound to evaluate their anticancer properties. The results indicated that certain modifications enhanced the potency against breast cancer cell lines significantly compared to the parent compound .

Case Study 2: Antibacterial Evaluation

In a comparative study published in Pharmaceutical Biology, researchers tested the antibacterial efficacy of the compound against multiple strains of bacteria. The findings revealed that modifications to the thiophene ring improved antibacterial activity, suggesting structure–activity relationships that could guide future drug development .

Mechanism of Action

The mechanism of action of methyl 2-amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thiophene ring and the chromene core allows it to interact with various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Physical Properties :

  • IR Spectra : Expected peaks at ~3400 cm⁻¹ (NH₂ stretch), ~1700 cm⁻¹ (C=O ester/ketone), and ~1650 cm⁻¹ (NH₂ bending), consistent with related compounds .
  • Melting Point: Estimated range of 160–175°C based on analogs (e.g., methyl 2-amino-4-(3-bromophenyl) derivative: 174–176°C ).

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The table below compares the target compound with structurally related derivatives:

Compound Name Molecular Formula Substituents (Position 4) Key Functional Groups Melting Point (°C) Biological Activity (If Reported) Reference ID
Target Compound: Methyl 2-amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate C₁₅H₁₅NO₃S Thiophen-2-yl Methyl ester, NH₂, ketone ~160–175 (est.) Not explicitly reported; inferred bioactivity from analogs
Ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate C₁₈H₁₈ClNO₄ 4-Chlorophenyl Ethyl ester, NH₂, ketone 173–175 Antitumor, enzyme inhibition
2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile C₁₄H₁₂N₂O₂S Thiophen-2-yl Carbonitrile, NH₂, ketone Pharmacological activity via 2D hydrogen-bond networks
Methyl 2-amino-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate C₂₀H₂₃NO₅ 3-Methoxyphenyl Methyl ester, NH₂, dimethyl Anti-inflammatory, analgesic potential

Key Observations :

  • Thiophene vs.
  • Ester vs. Carbonitrile : The methyl ester improves solubility in organic solvents, whereas carbonitriles (e.g., ) may increase reactivity in nucleophilic substitutions .
  • Substituent Position : Para-substituted aryl groups (e.g., 4-chlorophenyl in ) often exhibit higher crystallinity and thermal stability compared to meta-substituted analogs .

Physicochemical and Spectral Properties

  • Melting Points : Chlorophenyl and bromophenyl derivatives (e.g., 173–175°C , 174–176°C ) generally have higher melting points than methoxy-substituted analogs, likely due to stronger intermolecular halogen bonding.
  • IR Spectra : All compounds show NH₂ stretching (~3400 cm⁻¹) and carbonyl peaks (~1700 cm⁻¹). Thiophene-containing derivatives may exhibit additional C–S stretching at ~690 cm⁻¹ .

Biological Activity

Methyl 2-amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C14H13N1O4S\text{C}_{14}\text{H}_{13}\text{N}_{1}\text{O}_{4}\text{S}

The synthesis typically involves a multi-step reaction where 3,5-cyclohexanedione is reacted with 4-bromothiophene-2-carbaldehyde and ethyl cyanoacetate in the presence of a catalyst such as DMAP in ethanol under reflux conditions. The resultant compound is purified through crystallization techniques .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, pyran-based derivatives have demonstrated broad-spectrum antimicrobial activity with minimal inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains . The mechanisms underlying this activity often involve the inhibition of bacterial DNA gyrase and other essential cellular processes.

Antioxidant Activity

The antioxidant potential of methyl 2-amino-5-oxo derivatives has been assessed using DPPH scavenging assays. Compounds in this category have shown significant radical scavenging activity, with percentages reaching up to 90.52% in certain instances . This property is crucial for mitigating oxidative stress-related diseases.

Anticancer Properties

Several studies have highlighted the anticancer potential of chromene derivatives. For example, compounds similar to methyl 2-amino derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors . The specific mechanisms often involve the activation of caspases and the downregulation of anti-apoptotic proteins.

Anti-inflammatory Effects

The anti-inflammatory properties of these compounds have also been investigated. In vitro studies have demonstrated that they can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This activity suggests a potential role in treating inflammatory diseases .

Case Studies and Research Findings

  • Case Study: Antimicrobial Efficacy
    • A study evaluated the antimicrobial efficacy of various chromene derivatives against E. coli and Staphylococcus aureus. The results indicated that compounds with thiophene substitutions exhibited enhanced activity compared to their non-thiophene counterparts .
  • Case Study: Antioxidant Activity Assessment
    • An assessment using DPPH assays revealed that methyl 2-amino derivatives had an IC50 value significantly lower than standard antioxidants like ascorbic acid, indicating superior antioxidant capabilities .
  • Case Study: Anticancer Mechanisms
    • Research focused on the anticancer effects observed in human breast cancer cell lines treated with methyl 2-amino derivatives showed a reduction in cell viability by up to 70% at certain concentrations, highlighting their potential as chemotherapeutic agents .

Data Tables

Biological Activity Mechanism Reference
AntimicrobialInhibition of DNA gyrase
AntioxidantDPPH radical scavenging
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of cytokines

Q & A

Basic: What are the established synthetic routes for preparing methyl 2-amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate?

Methodological Answer:
The compound can be synthesized via one-pot multi-component reactions involving a cyclohexane-1,3-dione derivative, an aldehyde (e.g., thiophene-2-carboxaldehyde), and methyl cyanoacetate or its analogs. Key steps include:

  • Catalyst Selection: Use of ammonium acetate or piperidine as a basic catalyst under reflux conditions in ethanol or methanol .
  • Workup: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
  • Yield Optimization: Adjusting molar ratios (typically 1:1:1 for aldehyde, diketone, and cyanoacetate) and reaction time (6–12 hours) to achieve yields >70% .

Example Protocol:

Combine thiophene-2-carboxaldehyde (1 mmol), dimedone (1 mmol), methyl cyanoacetate (1 mmol), and ammonium acetate (1.5 mmol) in ethanol.

Reflux for 8 hours, monitor by TLC.

Cool, filter, and recrystallize or chromatograph the crude product.

Basic: How is the compound structurally characterized in academic research?

Methodological Answer:
Structural confirmation relies on:

  • X-ray Crystallography: Single-crystal diffraction (Mo/Kα radiation) with refinement via SHELXL . Key parameters include:
ParameterExample Values (from analogs)Source
Crystal SystemMonoclinic (C2/c) or Triclinic (P1)
Unit Cell (Å)a = 8.5931, b = 8.7409, c = 11.0695 (Triclinic)
Hydrogen BondingN–H···O and O–H···N interactions (2.8–3.2 Å)
  • Spectroscopy:
    • FT-IR: Peaks at ~3350 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O), 2200 cm⁻¹ (C≡N) .
    • NMR: δ 1.2–2.5 ppm (cyclohexene protons), δ 6.8–7.5 ppm (thiophene/aromatic protons) .

Basic: What biological activities are associated with this chromene derivative?

Methodological Answer:
Chromene analogs exhibit antimicrobial and antioxidant properties. To evaluate:

  • Antimicrobial Assays:
    • Disc Diffusion: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; report inhibition zones (mm) .
    • MIC Determination: Use broth microdilution (concentration range: 1–100 µg/mL) .
  • Antioxidant Screening:
    • DPPH Assay: Measure IC₅₀ values (µM) via UV-Vis at 517 nm .

Example Data (Analog):

ActivityResult (Analog)Source
AntimicrobialMIC = 25 µg/mL (E. coli)
AntioxidantIC₅₀ = 45 µM (DPPH)

Advanced: How are hydrogen bonding patterns analyzed in crystallographic studies of this compound?

Methodological Answer:

  • Graph Set Analysis: Use Etter’s formalism to classify hydrogen bonds (e.g., D , C , or R motifs) .
    • Tools: Mercury (CCDC) or CrystalExplorer for visualization.
    • Example: N–H···O bonds form D (2) chains in triclinic analogs .
  • Thermal Motion: Refine anisotropic displacement parameters (ADPs) in SHELXL to distinguish static disorder from dynamic motion .

Key Parameters:

Interaction TypeDistance (Å)Angle (°)Graph SetSource
N–H···O2.89–3.10150–165D (2)
O–H···N2.75–2.95155–170C (4)

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

  • Dynamic vs. Static Disorder: Use difference Fourier maps and ADPs to identify disordered atoms. For example, thiophene ring puckering may require Cremer-Pople parameters (θ, φ) for analysis .
  • Tautomerism: Compare NMR (solution state) and X-ray (solid state) data. If enol-keto tautomers exist, perform DFT calculations (e.g., Gaussian09) to model energy differences .
  • Validation: Cross-check with powder XRD to confirm phase purity .

Example Workflow:

Refine X-ray data with SHELXL-2018, flagging high R-factors (>5%) .

Re-examine NMR assignments using 2D experiments (HSQC, HMBC) .

Advanced: What strategies optimize synthetic yield and purity for scale-up?

Methodological Answer:

  • Reaction Monitoring: Use inline FT-IR or HPLC (C18 column, acetonitrile/water gradient) to track intermediate formation .
  • Byproduct Mitigation:
    • Solvent Choice: Replace ethanol with MeCN to reduce ester hydrolysis .
    • Temperature Control: Lower reaction temperature (50°C) to minimize side-product formation .
  • Scale-Up Protocol:
    • Use flow chemistry for continuous synthesis (residence time: 20 min).
    • Employ centrifugal partition chromatography (CPC) for bulk purification .

Yield Comparison:

MethodYield (Lab Scale)Yield (Pilot Scale)Source
Batch (Ethanol)70%55%
Flow (MeCN)85%80%

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